N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Cyclopropanecarboxamide Moiety: The cyclopropanecarboxamide can be synthesized by reacting cyclopropanecarboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution with sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
Uniqueness
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different properties and applications.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-12-7-5-11(6-8-12)19-13(16-17-18-19)9-15-14(20)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGBPIMYAUFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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